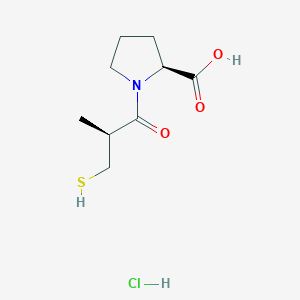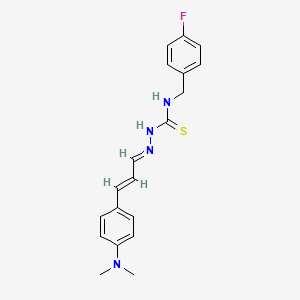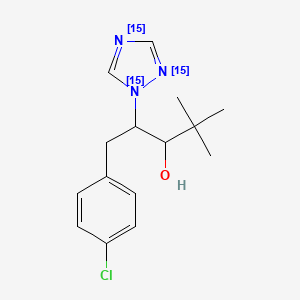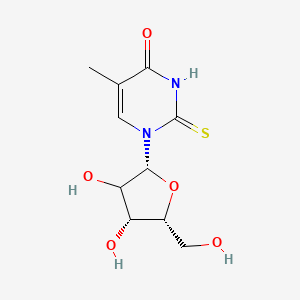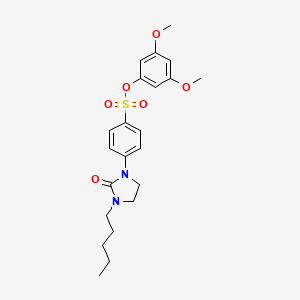
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterated derivative of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) typically involves the acetylation of S-(N-methyl-carbamoyl)-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) may involve large-scale acetylation reactions followed by purification processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in studies involving protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biological processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3
- N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d5
Uniqueness
N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Propiedades
Fórmula molecular |
C19H35N3O4S |
|---|---|
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4(10)9-5(6(11)12)3-14-7(13)8-2/h11-13H,1-10H2;5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t;5-/m.0/s1/i;2D3 |
Clave InChI |
JNXNAWKGRASTPR-ZQHITYHUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=O)NC(CSC(=O)NC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



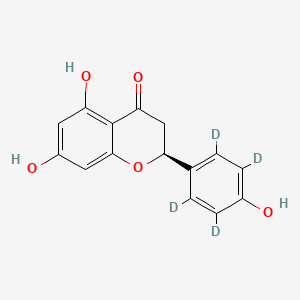

![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
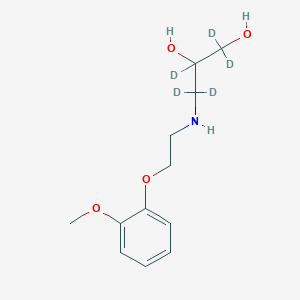
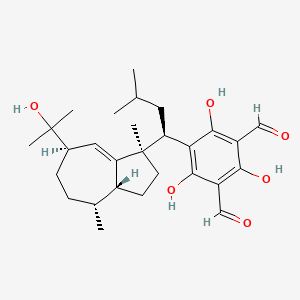
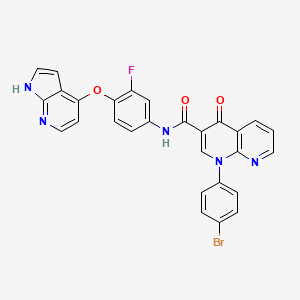
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
